molecular formula C8H13NaO2 B12331929 sodium;(Z)-2-propylpent-2-enoate

sodium;(Z)-2-propylpent-2-enoate

Cat. No.: B12331929
M. Wt: 164.18 g/mol
InChI Key: OTCQEYNPLHOZTK-YJOCEBFMSA-M
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Description

Sodium;(Z)-2-propylpent-2-enoate is an organic compound that belongs to the class of carboxylate salts It is characterized by the presence of a sodium ion and a (Z)-2-propylpent-2-enoate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(Z)-2-propylpent-2-enoate typically involves the reaction of (Z)-2-propylpent-2-enoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group of (Z)-2-propylpent-2-enoic acid reacts with sodium hydroxide to form the sodium salt. The reaction can be represented as follows:

(Z)-2-propylpent-2-enoic acid+NaOHThis compound+H2O\text{(Z)-2-propylpent-2-enoic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} (Z)-2-propylpent-2-enoic acid+NaOH→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium;(Z)-2-propylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.

    Reduction: Reduction reactions can convert the double bond in the (Z)-2-propylpent-2-enoate anion to a single bond, forming saturated carboxylate salts.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carboxylate group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce saturated carboxylate salts.

Scientific Research Applications

Sodium;(Z)-2-propylpent-2-enoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Research is being conducted to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium;(Z)-2-propylpent-2-enoate involves its interaction with specific molecular targets. The carboxylate group can form ionic bonds with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The (Z)-2-propylpent-2-enoate anion can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sodium acetate: Similar in structure but with a simpler acetic acid-derived anion.

    Sodium propionate: Contains a propionic acid-derived anion.

    Sodium butyrate: Derived from butyric acid and has a longer carbon chain.

Uniqueness

Sodium;(Z)-2-propylpent-2-enoate is unique due to the presence of the (Z)-2-propylpent-2-enoate anion, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13NaO2

Molecular Weight

164.18 g/mol

IUPAC Name

sodium;(Z)-2-propylpent-2-enoate

InChI

InChI=1S/C8H14O2.Na/c1-3-5-7(6-4-2)8(9)10;/h5H,3-4,6H2,1-2H3,(H,9,10);/q;+1/p-1/b7-5-;

InChI Key

OTCQEYNPLHOZTK-YJOCEBFMSA-M

Isomeric SMILES

CCC/C(=C/CC)/C(=O)[O-].[Na+]

Canonical SMILES

CCCC(=CCC)C(=O)[O-].[Na+]

Origin of Product

United States

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